5-Fluoro-2-(oxetan-3-yloxy)pyrimidine
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Overview
Description
5-Fluoro-2-(oxetan-3-yloxy)pyrimidine, also known as FOXP, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FOXP has been found to exhibit antitumor and antiviral properties, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Cancer Treatment
Fluorinated pyrimidines, including 5-Fluorouracil (5-FU), are widely used in cancer treatment . They are used to treat more than 2 million cancer patients each year . The 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) is known for inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis .
RNA Modification
Recent studies have discovered new roles for RNA modifying enzymes that are inhibited by 5-FU substitution . These include tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .
DNA Modification
Enzymes not previously implicated in FP activity, including DNA topoisomerase 1 (Top1), were established as mediating FP anti-tumor activity .
Personalized Medicine
The use of polymeric FPs may enable the more precise use of FPs for cancer treatment in the era of personalized medicine .
α-Glucosidase Inhibition
5-Fluoro-2-(oxetan-3-yloxy)pyrimidine derivatives have been synthesized and investigated for their α-glucosidase inhibitory activities . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
Antiviral Activity
Derivatives of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-fluoro-2-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPODVDLUXKPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxetan-3-yloxy)pyrimidine |
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